3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone
Description
Properties
IUPAC Name |
[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-24-8-10-25(11-9-24)14-15-4-2-5-16(12-15)19(26)17-6-3-7-18(13-17)20(21,22)23/h2-7,12-13H,8-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWYKRKEGBTIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643439 | |
| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-03-2 | |
| Record name | Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method yields highly pure 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, which can then be further reacted to form the desired benzophenone derivative .
Chemical Reactions Analysis
3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and piperazine ring can participate in substitution reactions, often using halogenating agents or nucleophiles
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of MPTB is , with a molecular weight of approximately 347.37 g/mol. Its structure features a benzophenone core with a trifluoromethyl group and a piperazine moiety, which enhances its lipophilicity and stability, making it suitable for various biological interactions.
Scientific Research Applications
-
Neuropharmacology
- MPTB has been studied for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Research indicates that it may exhibit mood-enhancing effects through these interactions, suggesting potential applications in treating mood disorders.
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Anticancer Research
- Preliminary studies have indicated that compounds similar to MPTB may possess anticancer properties. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective against various cancer cell lines.
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Drug Development
- The unique structure of MPTB allows it to serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents for neuropsychiatric disorders and cancers. Its binding affinity to specific receptors can be optimized through structural modifications.
Case Study 1: Interaction with Dopamine Receptors
A study published in the Journal of Medicinal Chemistry explored the binding affinity of MPTB to dopamine receptors. The findings suggested that MPTB acts as a partial agonist at D2 dopamine receptors, which are implicated in various neuropsychiatric conditions such as schizophrenia and Parkinson's disease. This property positions MPTB as a potential candidate for further development in treating these disorders .
Case Study 2: Anticancer Activity
Another research article investigated the effects of MPTB on cancer cell proliferation. In vitro experiments demonstrated that MPTB inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis mediated by the activation of specific signaling pathways.
Mechanism of Action
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position and Activity: The 3-position of the benzophenone scaffold (as in the target compound) is critical for maintaining spatial compatibility with hydrophobic binding pockets in enzymes, as seen in kinase inhibition studies . In contrast, the 2-position isomer () may offer advantages in CNS-targeted therapies due to reduced steric bulk . Halogenation (e.g., -Cl, -F in ) enhances electrophilicity, making analogs reactive toward nucleophilic residues in biological targets, a trait leveraged in pesticide design .
Heterocyclic Moieties :
- 4-Methylpiperazine improves water solubility and bioavailability compared to unsubstituted piperazine .
- Thiomorpholine () introduces a sulfur atom, which increases lipophilicity and may enhance membrane permeability in antibacterial applications .
Trifluoromethyl (-CF₃) vs. Cyano (-CN): The -CF₃ group in the target compound contributes to metabolic stability and prolonged half-life, whereas the -CN group () increases polarity, favoring renal excretion and reducing toxicity .
Biological Activity
3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone, also known as 4-(4-methylpiperazinomethyl)-3-trifluoromethylbenzophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Formula : C20H21F3N2O
- Molecular Weight : 368.39 g/mol
The trifluoromethyl group and piperazine moiety contribute to its unique biological properties.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. In particular, it has been studied for its efficacy against gastrointestinal stromal tumors (GISTs) and other malignancies. The mechanism involves the inhibition of specific kinases associated with tumor growth, such as the PDGF receptor tyrosine kinase .
Table 1: Summary of Antitumor Activities
The primary mechanism through which this compound exerts its biological effects is through the modulation of kinase activity. It inhibits the autophosphorylation of the SCF receptor (c-KIT), which is crucial for various cellular processes involved in tumor progression and metastasis . Additionally, it has been shown to interfere with MAPK signaling pathways, further inhibiting cancer cell proliferation .
Clinical Applications
- Gastrointestinal Stromal Tumors (GISTs) : A study demonstrated that this compound significantly reduced tumor growth in GIST models by targeting the PDGF receptor pathway. Patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard therapies .
- Breast and Prostate Cancer : In vitro studies indicated that the compound effectively inhibited breast and prostate cancer cell lines by inducing apoptosis and reducing cell viability through kinase inhibition .
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it may cause skin irritation and respiratory issues upon exposure. Therefore, handling precautions are recommended in laboratory settings .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone to achieve high purity and yield?
- Methodological Answer : Synthesis optimization involves selecting appropriate catalysts (e.g., palladium for cross-coupling reactions) and controlling reaction parameters (temperature, solvent polarity, and reaction time). For purification, techniques like column chromatography or recrystallization using solvents such as ethanol/water mixtures are recommended. Purity validation should include HPLC (≥97% purity threshold) and NMR spectroscopy for structural confirmation. Evidence from analogous benzophenone derivatives highlights the importance of inert atmospheres (e.g., nitrogen) to prevent side reactions .
Q. How should researchers handle and store this compound to prevent degradation during experiments?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Organic degradation rates increase with temperature, as observed in wastewater stability studies, where cooling protocols extended sample integrity. Avoid prolonged exposure to humid environments due to the trifluoromethyl group’s potential hydrolysis sensitivity .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methylpiperazine (δ 2.3–2.5 ppm for N–CH3) and trifluoromethyl (δ 120–125 ppm in 19F NMR) groups.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- HPLC : Use a C18 column with acetonitrile/water gradient elution (retention time consistency ±0.1 min).
These methods align with protocols for structurally similar sulfonamide and benzophenone derivatives .
Advanced Research Questions
Q. How can computational modeling tools be applied to predict the biological activity or interaction mechanisms of this compound?
- Methodological Answer : Molecular docking (e.g., Discovery Studio or AutoDock Vina) can simulate binding affinities to biological targets (e.g., kinase enzymes). Generate 3D conformers of the compound and dock into protein active sites (PDB IDs). Molecular dynamics (MD) simulations (NAMD or GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. Validate predictions with in vitro assays (e.g., IC50 measurements) .
Q. What strategies can be employed to resolve discrepancies in reported physical or chemical properties of this compound across different studies?
- Methodological Answer :
- Standardized Protocols : Replicate experiments under controlled conditions (e.g., DSC for melting point determination, ensuring heating rates ≤5°C/min).
- Cross-Validation : Use orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior).
- Batch Analysis : Compare multiple synthetic batches to identify variability sources (e.g., residual solvents).
Such approaches address limitations in prior studies where small sample sizes or thermal degradation skewed results .
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound with its biological targets?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with variations in the piperazine ring (e.g., ethyl instead of methyl) or benzophenone substituents (e.g., nitro vs. trifluoromethyl).
- In Vitro Assays : Measure inhibition constants (Ki) against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends.
This approach mirrors SAR studies on benzofuran and sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
